molecular formula C10H18N2O2 B2709937 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 214147-52-1

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2709937
CAS RN: 214147-52-1
M. Wt: 198.266
InChI Key: HXTAZSWYWRXPQS-UHFFFAOYSA-N
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Description

The compound “1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a chemical compound with the IUPAC name 1-isobutyryl-4-piperidinone oxime . It has a molecular weight of 184.24 and its InChI code is 1S/C9H16N2O2/c1-7(2)9(12)11-5-3-8(10-13)4-6-11/h7-8H,3-6H2,1-2H3 . The compound is stored at room temperature and has a purity of 95%. It is in the form of a powder .


Molecular Structure Analysis

The molecular structure of “1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one” can be understood from its InChI code: 1S/C9H16N2O2/c1-7(2)9(12)11-5-3-8(10-13)4-6-11/h7-8H,3-6H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound “1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a powder stored at room temperature . It has a molecular weight of 184.24 .

Safety and Hazards

The compound “1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-hydroxyiminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTAZSWYWRXPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one

Synthesis routes and methods

Procedure details

3.0 g (16 mmol) of the N-trimethylacetyl-4-piperidone obtained according to the procedure above and 1.2 g (17 mmol) of hydroxylamine hydrochloride were placed into a 50 mL flask with 20 mL of ethanol. To the resulting mixture was added 1.9 g (18 mmol) of Na2CO3, and the resulting mixture was allowed to stir at room temperature overnight. The ethanol was removed in vacuo, and the resulting solid was triturated with ethyl acetate (2×50 mL). Combined ethyl acetate washings were washed with water (30 mL) and brine (30 mL), and dried (Na2SO4). The ethyl acetate solution was concentrated to yield 2.4 g (74%) of N-trimethylacetyl-4-hydroxyiminopiperidine as a white solid: 1H NMR (300 MHz, CDCl3) δ3.75 (dd, 4H, J=12.3, 6.2 Hz), 2.68 (dd, 2H, J=6.2, 6.2 Hz), 2.39 (dd, 2H, J=6.2, 6.1 Hz), 1.36 (s, 9H); 13C NMR (75 MHz, CDCl3) δ176.66, 156.34, 45.02, 43.51, 38.77, 31.13, 28.31, 24.93.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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